molecular formula C40H36P2+2 B12571344 Phosphonium, 2-butene-1,4-diylbis[triphenyl- CAS No. 554419-94-2

Phosphonium, 2-butene-1,4-diylbis[triphenyl-

Cat. No.: B12571344
CAS No.: 554419-94-2
M. Wt: 578.7 g/mol
InChI Key: UOISPEMFOAAJLR-UHFFFAOYSA-N
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Description

Phosphonium, 2-butene-1,4-diylbis[triphenyl- is a chemical compound with the molecular formula C40H36P2. It is known for its unique structure, which includes two triphenylphosphonium groups connected by a 2-butene-1,4-diyl linker.

Preparation Methods

The synthesis of Phosphonium, 2-butene-1,4-diylbis[triphenyl- typically involves the reaction of triphenylphosphine with 1,4-dibromo-2-butene. This reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under controlled conditions. The product is then purified through recrystallization or other appropriate methods .

Chemical Reactions Analysis

Phosphonium, 2-butene-1,4-diylbis[triphenyl- undergoes various chemical reactions, including:

Scientific Research Applications

Phosphonium, 2-butene-1,4-diylbis[triphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phosphonium, 2-butene-1,4-diylbis[triphenyl- involves its ability to interact with various molecular targets. The phosphonium groups can facilitate electron transfer processes, making the compound effective in catalytic applications. Additionally, its unique structure allows it to form stable complexes with metal ions, which can enhance its antimicrobial activity .

Comparison with Similar Compounds

Phosphonium, 2-butene-1,4-diylbis[triphenyl- can be compared with other similar compounds such as:

Biological Activity

Phosphonium compounds, particularly those with triphenyl groups, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Phosphonium, 2-butene-1,4-diylbis[triphenyl-] , exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure and Formula:

  • IUPAC Name: Phosphonium, 2-butene-1,4-diylbis[triphenyl-]
  • Molecular Formula: C28H30P
  • Molecular Weight: 434.51 g/mol

Mechanisms of Biological Activity

The biological activity of phosphonium compounds can be attributed to several mechanisms:

  • Antimicrobial Activity:
    • Phosphonium compounds have shown efficacy against various bacterial strains, including antibiotic-resistant ones. For instance, triphenylphosphonium cations have been linked to antibacterial properties due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .
  • Antioxidant Properties:
    • Certain phosphonium derivatives exhibit strong antioxidant capabilities. This is particularly relevant in the context of oxidative stress-related diseases. The presence of triphenyl groups enhances the electron-donating ability of these compounds, contributing to their antioxidant effects .
  • Anticancer Activity:
    • Phosphonium-based ionic liquids have demonstrated significant cytotoxicity against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways . For example, tetrabutylphosphonium salts were effective against a range of human tumor cell lines .

1. Antibacterial Efficacy Against Acinetobacter baumannii

A study evaluated the antibacterial activity of phosphonium ionic liquids against Acinetobacter baumannii, a notorious pathogen known for its multidrug resistance. The results indicated that specific alkyl triphenylphosphonium bromides exhibited pronounced antimicrobial activity, suggesting their potential as lead structures in drug development .

CompoundActivity Against A. baumanniiMechanism
Tetrabutylphosphonium bromideHighMembrane disruption
Dodecyl(triphenyl)phosphoniumModerateMetabolic interference

2. Antioxidant Activity Assessment

Research has shown that phosphonium compounds possess significant antioxidant properties. A comparative study highlighted that triphenylphosphonium derivatives could scavenge free radicals effectively, which is crucial in mitigating oxidative damage in biological systems .

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Triphenylphosphonium chloride85%15
Tetrabutylphosphonium bromide78%20

3. Cytotoxicity in Cancer Research

In vitro studies demonstrated that phosphonium compounds could induce apoptosis in various cancer cell lines. For example, a series of experiments revealed that certain triphenylphosphonium derivatives were effective against breast cancer cells by triggering apoptotic pathways through mitochondrial dysfunction .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)10Mitochondrial disruption
HeLa (cervical cancer)12Apoptosis induction

Properties

CAS No.

554419-94-2

Molecular Formula

C40H36P2+2

Molecular Weight

578.7 g/mol

IUPAC Name

triphenyl(4-triphenylphosphaniumylbut-2-enyl)phosphanium

InChI

InChI=1S/C40H36P2/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40/h1-32H,33-34H2/q+2

InChI Key

UOISPEMFOAAJLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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